1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride
Overview
Description
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClFN4O and its molecular weight is 272.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivatives in Pharmaceutical Development
Triazole derivatives are extensively explored for their therapeutic potential. They exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. For instance, novel 1H-1,2,3-triazole derivatives have been reviewed for their patent applications between 2008 and 2011, emphasizing their role in developing new drugs with diverse biological activities (Ferreira et al., 2013). This suggests the potential of 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride in drug discovery and development.
Applications in Agriculture
The agricultural sector benefits from triazole compounds through the production of plant protection products. 3 and 4-substituted amino-1,2,4-triazoles are used to manufacture various insecticides, fungicides, and plant growth regulators (Nazarov et al., 2021). This highlights the role of triazole derivatives in enhancing crop yield and protection, suggesting possible agricultural applications of the specified compound.
Material Science and Applied Chemistry
In material science, triazole derivatives have found applications in developing heat-resistant polymers and fluorescent materials. The diverse chemical reactivity and structural versatility of triazole compounds enable their use in creating materials with desirable thermal and optical properties (Nazarov et al., 2021). This indicates potential research avenues for this compound in material science.
Environmental and Analytical Applications
Triazole derivatives are also explored for environmental and analytical applications, including serving as chemosensors for detecting metal ions and other analytes due to their high selectivity and sensitivity (Roy, 2021). This suggests the potential use of the specified compound in environmental monitoring and analytical chemistry.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-5-methyltriazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O.ClH/c1-8-11(13)14-15-16(8)6-7-17-10-4-2-9(12)3-5-10;/h2-5H,6-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGSMLUYFCBAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CCOC2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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